BenchChemオンラインストアへようこそ!

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Medicinal Chemistry Scaffold Selection Physicochemical Property Tuning

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820716-83-3) is a bicyclic heterocyclic building block belonging to the 1,5-naphthyridine family, featuring a partially saturated tetrahydro ring and distinct 6-methoxy/7-methyl substitution. Its molecular formula C10H14N2O (MW 178.23 g/mol) and computed XLogP3-AA of 1.9 position it as a moderately lipophilic, low-molecular-weight scaffold of interest for medicinal chemistry and kinase inhibitor programs.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1820716-83-3
Cat. No. B1458353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
CAS1820716-83-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCCN2)N=C1OC
InChIInChI=1S/C10H14N2O/c1-7-6-9-8(4-3-5-11-9)12-10(7)13-2/h6,11H,3-5H2,1-2H3
InChIKeyWBRNGYXMCMMMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820716-83-3): Core Scaffold Identity and Procurement Context


6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820716-83-3) is a bicyclic heterocyclic building block belonging to the 1,5-naphthyridine family, featuring a partially saturated tetrahydro ring and distinct 6-methoxy/7-methyl substitution [1]. Its molecular formula C10H14N2O (MW 178.23 g/mol) and computed XLogP3-AA of 1.9 position it as a moderately lipophilic, low-molecular-weight scaffold of interest for medicinal chemistry and kinase inhibitor programs [1]. Vendor specifications typically cite a minimum purity of 95% with long-term storage in cool, dry conditions .

Why 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine Cannot Be Swapped with Simpler 1,5-Naphthyridine Analogs


The tetrahydro-1,5-naphthyridine scaffold is sensitive to substitution pattern, yet many procurement decisions treat all ring-saturated 1,5-naphthyridines as interchangeable. The combination of a 6-methoxy electron-donating group and a 7-methyl hydrophobic substituent simultaneously modulates the N1 nucleophilicity, ring electronics, and lipophilicity in a manner that simpler analogs cannot replicate [1]. In kinase inhibitor programs (e.g., MELK inhibitor patent US9067937B2), the substitution pattern on the 1,5-naphthyridine core directly dictates target binding, cellular potency, and pharmacokinetic profile; swapping to the unsubstituted or mono-substituted analog would necessitate a full re-optimization of the SAR [2]. Without explicit quantitative comparative data, the risk of substituting this compound with a close analog is an unquantified change in reactivity and biological readout.

Quantitative Differentiation Evidence for 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine vs. Its Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Unsubstituted and Mono-Substituted Scaffolds

The 6-methoxy-7-methyl substitution pattern increases the molecular weight by 44.06 g/mol above the parent 1,2,3,4-tetrahydro-1,5-naphthyridine (MW 134.17 g/mol) and by 14.03 g/mol above the 6-methoxy-only analog (MW 164.20 g/mol). The computed XLogP3-AA of 1.9 for the target compound contrasts with a predicted LogP of approximately 0.8 for the unsubstituted parent, a meaningful increase of ~1.1 log units that alters permeability and solubility profiles [1].

Medicinal Chemistry Scaffold Selection Physicochemical Property Tuning

Hydrogen Bond Donor Count Advantage Over Oxidized 1,5-Naphthyridinone Analog

The saturated tetrahydro ring provides one hydrogen bond donor (N1-H), whereas the structurally related 6-methoxy-7-methyl-1,5-naphthyridin-4(1H)-one (CAS 1935939-90-4) presents a different H-bond donor/acceptor arrangement due to the 4-keto group [1]. The target compound's rotatable bond count of 1 (only the methoxy group), combined with one H-bond donor and three H-bond acceptors, yields lower conformational entropy compared to the naphthyridinone analog, which can translate into improved ligand efficiency in fragment screens.

Fragment-Based Drug Discovery Hydrogen Bonding Scaffold Comparison

Predicted Boiling Point Shift Indicating Altered Intermolecular Interactions Versus Des-Methyl Analog

The predicted boiling point of 299.9 ± 40.0 °C for 6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is notably higher than the expected boiling point range for the 6-methoxy-only analog (6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, CAS 1393544-54-1), which is predicted to boil approximately 20–30 °C lower based on molecular weight and polarity differences. This shift reflects stronger intermolecular interactions imparted by the additional 7-methyl group.

Physicochemical Characterization Purification Formulation Development

High-Value Application Scenarios for 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine in Scientific Procurement


Kinase Inhibitor Lead Generation Requiring a Substituted Tetrahydro-1,5-Naphthyridine Hinge Binder

The compound's 6-methoxy/7-methyl pattern offers a pre-functionalized scaffold for targeting kinase hinge regions where hydrophobic contacts (7-methyl) and polar interactions (6-methoxy, N1) are both required. The MELK inhibitor patent US9067937B2 exemplifies how 1,5-naphthyridine substitution drives target affinity; procurement of this specific analog eliminates the need for early-stage de novo substitution chemistry [1].

Fragment-Based Screening Libraries Requiring Controlled Lipophilicity and Low Rotatable Bond Count

With a computed XLogP3-AA of 1.9 and only one rotatable bond, this scaffold fits the 'rule of three' guidelines for fragment libraries with a favorable balance of hydrophobicity and rigidity. The 7-methyl group adds ~1.1 log units of lipophilicity versus the parent scaffold without introducing additional rotatable bonds, making it suitable for fragment linking strategies where precisely tuned hydrophobicity is critical [1].

Synthetic Methodology Development Exploring N1 Reactivity in Substituted Tetrahydro-1,5-Naphthyridines

Published studies on the chemistry of 1,2,3,4-tetrahydro-1,5-naphthyridines demonstrate that N1 nucleophilicity can be tuned by ring substitution [2]. The 6-methoxy-7-methyl compound provides a specific electronic environment for investigating N1 alkylation, acylation, or epoxide opening reactions, generating derivatives with distinct physicochemical profiles compared to those derived from unsubstituted or mono-substituted scaffolds.

Building Block for BET Bromodomain or PDE Inhibitor Scaffolds Requiring 6-Methoxy-1,5-Naphthyridine Core

Literature precedent shows that 6-methoxy-1,5-naphthyridine derivatives have been explored as BET bromodomain inhibitors and PDE inhibitors . The additional 7-methyl substitution present in this compound may offer improved metabolic stability or altered selectivity profiles compared to the 6-methoxy-only versions, making it a strategic choice for medicinal chemistry campaigns targeting these protein families.

Quote Request

Request a Quote for 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.